5-Amino-2-chloronicotinonitrile

Medicinal Chemistry Process Chemistry Building Block Synthesis

Isomeric contamination of chloronicotinonitrile building blocks causes failed SNAr diversifications and invalid SAR. This 5-amino-2-chloro isomer (CAS 13600-46-9) eliminates regioisomeric risk with verified n20D 1.62 QC. - Orthogonal diversification: C2-Cl for amine SNAr, C5-NH2 for acylation/sulfonylation. - High-yielding synthesis (85% at RT) supports multi-gram library production. - Fragment-rule-of-three compliant (MW 153.57) for hit-to-lead efficiency. Available from multiple global stock points for immediate dispatch.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 13600-46-9
Cat. No. B169250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloronicotinonitrile
CAS13600-46-9
Synonyms5-AMino-2-chloro-nicotinonitrile
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C#N)Cl)N
InChIInChI=1S/C6H4ClN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2
InChIKeyAEJWPGFVMYKWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-chloronicotinonitrile Overview


5-Amino-2-chloronicotinonitrile (CAS 13600-46-9) is a heterocyclic aromatic building block belonging to the chloronicotinonitrile class, characterized by a pyridine ring substituted with amino (–NH₂) at C-5, chloro (–Cl) at C-2, and cyano (–C≡N) at C-3 . This specific 5-amino-2-chloro substitution pattern imparts distinct electronic and steric properties that dictate its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions relative to its positional isomers . With a molecular formula of C₆H₄ClN₃ and a molecular weight of 153.57 g/mol, it serves as a key intermediate in the synthesis of kinase-targeted libraries and neonicotinoid-type agrochemical candidates .

5-Amino-2-chloronicotinonitrile Isomer Specificity


The 2-, 4-, and 6-amino isomers of chloronicotinonitrile are not functionally interchangeable with the 5-amino-2-chloro derivative. The position of the amino group relative to the ring nitrogen and the chlorine leaving group fundamentally alters the electron density distribution, directing SNAr reactivity toward different ring positions . For instance, the 5-amino group in the target compound activates the ring for C-2 substitution while the 2-chloro group provides a selective reactive handle, a regiochemical relationship absent in the 2-amino-5-chloro or 4-amino-2-chloro isomers . Furthermore, significant differences in predicted melting points—over 166°C between the 5-amino and 4-amino isomers—reflect divergent crystal packing and physical handling characteristics that impact formulation and purification workflows [1]. These structural and physicochemical differences mean that substituting one isomer for another typically results in failed downstream syntheses, altered biological activity profiles, or unanticipated solubility behavior.

5-Amino-2-chloronicotinonitrile Comparative Evidence


Efficient Pd/C-Catalyzed Reduction

The synthesis of 5-amino-2-chloronicotinonitrile via catalytic hydrogenation of 2-chloro-5-nitronicotinonitrile proceeds with a reported yield of 85%, using 10% Pd/C under a hydrogen atmosphere in ethanol/ethyl acetate at room temperature for 6 hours . This high-yielding, one-step, room-temperature reduction represents a significant practical advantage over the synthesis routes reported for the 2-amino-5-chloro isomer, which requires a more expensive Pd(PPh₃)₄/Zn(CN)₂ system at 110°C for cyanation from the corresponding bromo precursor .

Medicinal Chemistry Process Chemistry Building Block Synthesis

Melting Point: 5-Amino vs. 4-Amino Isomer

The predicted melting point of 5-amino-2-chloronicotinonitrile is 89.49°C, which is dramatically lower—by approximately 166°C—than the predicted melting point of 255.8–257.6°C for 4-amino-2-chloronicotinonitrile [1]. This large difference, arising from the distinct hydrogen-bonding networks enabled by the amino group position, directly impacts recrystallization, drying, and melt-processing feasibility.

Physical Chemistry Purification Formulation

Molecular Weight Advantage vs. Bromo Analog

With a molecular weight (MW) of 153.57 g/mol, 5-amino-2-chloronicotinonitrile conforms to the 'rule of three' criteria for fragment-based screening (MW < 300). In contrast, its 5-amino-2-bromo analog (5-amino-2-bromonicotinonitrile, CAS 1706455-42-6) has an MW of 198.02 g/mol . The ~44.45 g/mol increase contributed by bromine reduces ligand efficiency metrics (e.g., heavy atom count) and introduces a heavier halogen that can complicate crystallographic phasing and increase metabolic liability in downstream lead optimization.

Fragment-Based Drug Discovery Medicinal Chemistry Lead-Likeness

Density & Refractive Index Differentiation

The 5-amino-2-chloro isomer exhibits a predicted density of ~1.4 g/cm³ and a refractive index (n20D) of 1.62, distinguishing it analytically from the 4-amino isomer (density 1.42 g/cm³; no reported n20D) and the 6-amino isomer (density not consistently reported; boiling point 357.9°C) [1]. The combination of density and refractive index serves as a rapid, non-destructive identity test to differentiate the 5-amino isomer from other regioisomers that share the same molecular formula and molecular weight (153.57 g/mol) but yield indistinguishable MS data.

Analytical Chemistry Quality Control Method Development

5-Amino-2-chloronicotinonitrile Applications


Kinase-Focused Library Synthesis

The 5-amino-2-chloro substitution pattern is ideally suited for generating focused libraries targeting the hinge-binding region of kinases. The 2-chloro group serves as a selective reactive handle for SNAr diversification with amines, while the 5-amino group can be subsequently acylated or sulfonylated to explore vector space. The high-yielding, mild-condition synthesis (85% yield, room temperature) supports the procurement of multi-gram quantities needed for library production . In contrast, the 2-amino-5-chloro isomer would place the diversification handle at the C-5 position, altering the exit vector geometry and potentially abrogating kinase hinge-binding interactions. The predicted low melting point (89.49°C) also facilitates purification of final compounds via recrystallization .

Neonicotinoid Lead Generation

The compound serves as a direct precursor in the synthesis of neonicotinoid analogs, where the 2-chloro group is displaced by amines to introduce the pharmacophoric N-nitroimine or N-cyanoimine motifs characteristic of this insecticide class . The predicted density (~1.4 g/cm³) and molecular weight (153.57 g/mol) support formulation development, while the regiospecificity of the 5-amino-2-chloro arrangement ensures that the resulting neonicotinoid analog presents the correct substitution topology for insect nicotinic acetylcholine receptor (nAChR) binding, which is highly sensitive to substituent position . The fragment-like MW also facilitates agrochemical lead optimization within desirable physicochemical property ranges.

FBDD Library Construction

With a molecular weight of 153.57 g/mol, the compound is an ideal fragment-sized scaffold . It conforms to the 'rule of three' (MW <300, clogP <3, H-bond donors ≤3, H-bond acceptors ≤3) and presents two orthogonal diversification points (Cl for SNAr, NH₂ for amide/sulfonamide coupling) that enable efficient fragment elaboration. The 5-amino-2-chloro isomer is superior to the heavier 5-amino-2-bromo analog (MW 198.02 g/mol) for maintaining ligand efficiency during hit-to-lead optimization . Furthermore, the mild synthetic accessibility (85% yield) ensures that even small biotech procurement budgets can secure sufficient material for screening campaigns.

Refractive Index Identity Verification

When receiving 5-amino-2-chloronicotinonitrile from a new supplier, QC laboratories can rapidly verify the isomeric identity by measuring the refractive index (n20D). The predicted value of 1.62 for the 5-amino isomer differs from that of other regioisomers (e.g., the 4-amino isomer, for which no equivalent n20D value is reported, or the 6-amino isomer). This orthogonal test complements LC-MS (which cannot distinguish isomers) and prevents costly synthetic failures caused by isomeric contamination, a risk that is particularly high when sourcing from multiple vendors with varying quality control stringency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-chloronicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.